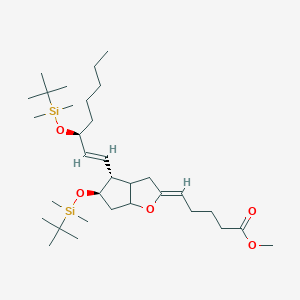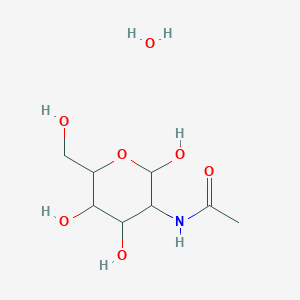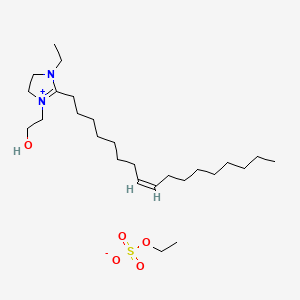
4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group and a 2,2-dimethylaminoethoxy side chain. This compound is often used in various chemical reactions and has significant potential in medicinal chemistry and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylquinoline with 2,2-dimethylaminoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the side chains, leading to new derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications.
Aplicaciones Científicas De Investigación
4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylquinoline: Shares the quinoline core but lacks the 2,2-dimethylaminoethoxy side chain.
2-((2,2-Dimethylamino)ethoxy)quinoline: Similar structure but without the phenyl group.
Uniqueness
4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
97633-89-1 |
|---|---|
Fórmula molecular |
C19H21ClN2O |
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(4-phenylquinolin-2-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-14(21(2)3)22-19-13-17(15-9-5-4-6-10-15)16-11-7-8-12-18(16)20-19;/h4-14H,1-3H3;1H |
Clave InChI |
RUBALOZCFGDZOK-UHFFFAOYSA-N |
SMILES canónico |
CC(N(C)C)OC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


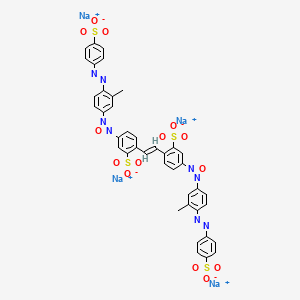





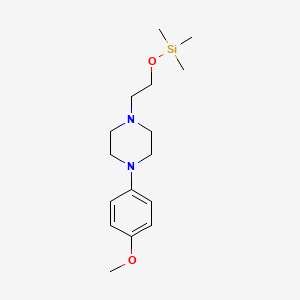
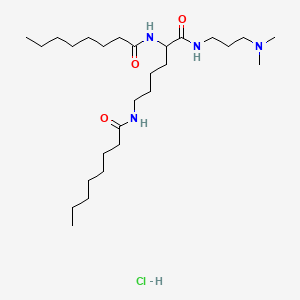
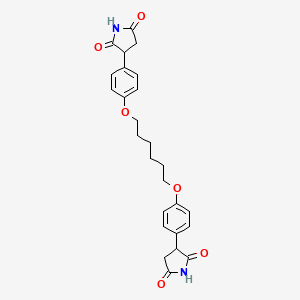
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
